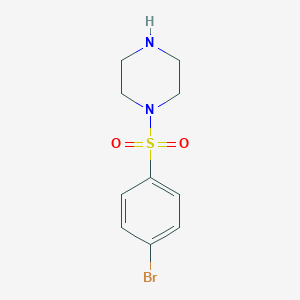

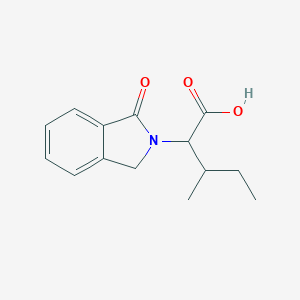

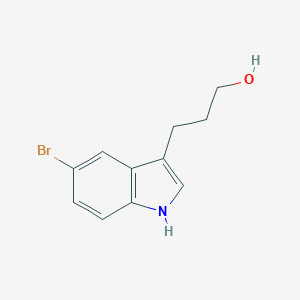

![molecular formula C7H6N2OS2 B061008 2-(甲硫基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 176530-46-4](/img/structure/B61008.png)

2-(甲硫基)噻吩并[3,2-d]嘧啶-4(3H)-酮

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has evolved over time to more efficient methods. Initially, a three-step synthesis process that included two chromatography steps was common. However, a more sustainable approach has been developed, allowing for the synthesis of these compounds via a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

Spectral and biological analyses have been conducted to establish the molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives. Techniques such as FTIR, UV-Vis, and 1H-NMR spectroscopy have been utilized to determine the structure, confirming the presence of key functional groups and the overall molecular framework. These studies have also explored the antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in medicinal chemistry (R. et al., 2016).

Chemical Reactions and Properties

Various chemical reactions have been employed to synthesize and modify thieno[2,3-d]pyrimidin-4(3H)-ones, including the Gewald reaction, cyclocondensation, and reactions involving aromatic isocyanates and isothiocyanates. These methods have facilitated the development of a broad range of derivatives, showcasing the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones in organic synthesis (Adib et al., 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including solubility, melting points, and crystallinity, are crucial for their application in drug formulation and other chemical processes. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds, indicating potential for rapid and scalable production (Hesse et al., 2007).

科学研究应用

镇痛和抗炎活性:Alagarsamy 等人 (2007) 合成了 2-甲硫基-3-取代氨基-5,6-二甲基噻吩并[2,3-d]嘧啶-4(3H)-酮的新型衍生物,并评估了它们的镇痛和抗炎活性。一种化合物尤其显示出有效的镇痛活性,并且与标准参考药物双氯芬酸钠相比具有更有效的抗炎活性。与阿司匹林相比,该化合物还表现出轻度的致溃疡潜力 (Alagarsamy 等,2007)。

合成和潜在药理特性:Dave 等人 (1997) 报告了 2-硫代氧嘧啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮的合成。这些化合物被 S-甲基化,并且该研究的目的是探索它们的药理特性 (Dave、Shah 和 Shah,1997)。

合成用于药理筛选的衍生物:Devani 等人 (1976) 合成了 3-取代噻吩并[2, 3-d]嘧啶-4(3H)-酮-2-巯基乙酸及其乙酯。其中一些化合物表现出镇痛、抗炎、抗惊厥和显着的抗菌活性 (Devani、Shishoo、Pathak、Parikh、Shah 和 Padhya,1976)。

抗肿瘤活性:Hafez 和 El-Gazzar (2017) 研究了新的 4-取代噻吩并[3,2-d]嘧啶和噻吩三唑嘧啶衍生物的抗肿瘤活性。合成的化合物对各种人类癌细胞系表现出有效的抗癌活性,与已知的化疗药物阿霉素相当 (Hafez 和 El-Gazzar,2017)。

绿色合成方法:Shi 等人 (2018) 开发了一种绿色方法来合成噻吩并[2,3-d]嘧啶-4(3H)-酮。该方法的特点是步骤经济、催化剂负载量减少和易于纯化,使其成为合成这类化合物的一种环保选择 (Shi 等,2018)。

安全和危害

While specific safety and hazard information for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEVYTJMMHAQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363213 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

176530-46-4 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

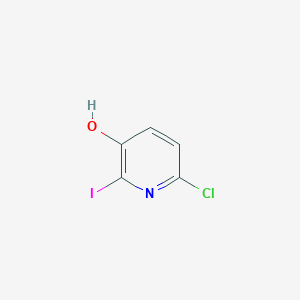

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)

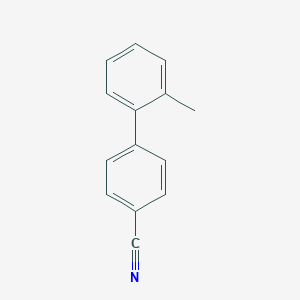

![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)

![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)

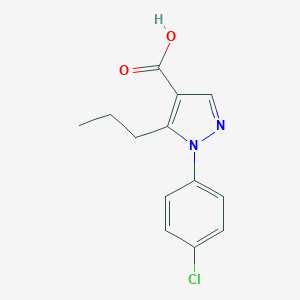

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)